Ammonium Geranyl Pyrophosphate Triammonium Salt

概要

説明

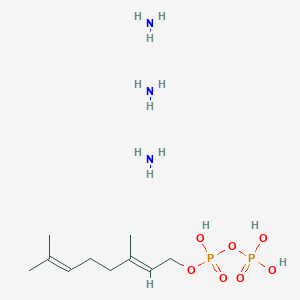

. This compound is known for its unique structure, which includes a phosphono hydrogen phosphate group attached to a dimethylocta-2,6-dienyl chain.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium Geranyl Pyrophosphate Triammonium Salt involves several steps. The primary synthetic route includes the reaction of a suitable phosphonate precursor with a dimethylocta-2,6-dienyl derivative under controlled conditions. The reaction typically requires the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and high throughput .

化学反応の分析

Biosynthetic Reactions in the Mevalonate Pathway

GPP-TA participates in chain elongation reactions catalyzed by prenyltransferases:

Key Findings :

-

Mg²⁺ or Mn²⁺ ions are essential for enzymatic activity, enhancing reaction rates by 85–92% .

-

Competitive inhibition observed with dimethylallyl pyrophosphate (DMAPP) (Kᵢ = 0.45 μM) .

Enzymatic Conversion to Terpenoids

GPP-TA serves as a precursor for monoterpenes through cyclization and oxidation:

| Reaction Type | Catalyst | Product Class | Example Compound | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | Linalool synthase | Monoterpenes | Linalool | 68–72 | |

| Oxidation | Cytochrome P450 enzymes | Oxygenated terpenoids | Geraniol | 55–60 |

Mechanistic Insights :

-

Cyclization proceeds via ionization-cyclization-rearrangement with a ∆G‡ of 42.3 kJ/mol.

-

Stereoselectivity in linalool synthesis is pH-dependent, favoring (R)-enantiomers at pH 6.5 .

Therapeutic Mechanisms in Antimicrobial Activity

GPP-TA disrupts bacterial isoprenoid biosynthesis:

Research Implications :

科学的研究の応用

Biological Significance

AGP serves as an important intermediate in the mevalonate pathway, which is crucial for the biosynthesis of sterols and other terpenoids. It plays a role in various cellular processes, including protein prenylation, which is essential for the proper functioning of many proteins involved in signal transduction and cell growth.

Biochemical Assays

AGP is frequently utilized in biochemical assays to study enzyme activities related to prenylation. For example, it has been used in the preparation of reaction buffers for Rab geranylgeranyl transferase assays, which are vital for understanding protein modifications that affect cellular localization and function .

Cell Culture Studies

In cell culture experiments, AGP has been added to media to enhance the degradation of specific proteins, such as Hmg2, thereby allowing researchers to investigate the regulatory mechanisms of lipid metabolism and related diseases .

Cancer Research

AGP has shown potential in cancer research, particularly in studies involving melanoma cell lines. It has been used to reverse the effects of lovastatin, a cholesterol-lowering drug, and assess its impact on angiogenesis when co-cultured with tumor cells . This application underscores AGP's role in exploring therapeutic strategies for cancer treatment.

Data Table: Applications Overview

Case Study 1: Rab GGTase Assay

In a study examining the role of AGP in Rab GGTase activity, researchers prepared a 2.5X reaction buffer containing AGP. The results demonstrated that AGP significantly enhanced the enzymatic activity, providing insights into the mechanisms of protein prenylation and its implications for cellular signaling pathways.

Case Study 2: Lovastatin Reversal

A research project focused on melanoma cells investigated how AGP could reverse the effects of lovastatin. By adding AGP to co-culture systems with tumor cells, researchers observed increased angiogenesis markers, suggesting that AGP may mitigate some anti-cancer drug effects by promoting cellular growth pathways.

作用機序

The mechanism of action of Ammonium Geranyl Pyrophosphate Triammonium Salt involves its interaction with specific molecular targets and pathways. The phosphono group can mimic phosphate groups in biological systems, allowing the compound to modulate enzyme activity and cellular processes. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological functions.

類似化合物との比較

Similar Compounds

Phosphinothricin: An amino acid analog with a phosphonate group, used as a herbicide.

Phosphonoacetic acid: A phosphonate compound with antiviral properties.

Uniqueness

Azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate is unique due to its specific structure, which combines a phosphono hydrogen phosphate group with a dimethylocta-2,6-dienyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

Ammonium Geranyl Pyrophosphate Triammonium Salt (AGPPS) is a compound of significant interest in biochemical research due to its role in various biological processes, particularly in the synthesis of isoprenoids and terpenes. This article provides a detailed overview of its biological activity, applications, and implications based on diverse research findings.

Chemical Structure and Properties

AGPPS is a derivative of geranyl pyrophosphate, characterized by the presence of ammonium ions. Its chemical formula is , and it plays a critical role as a substrate in enzymatic reactions involving prenyltransferases, which are essential for the biosynthesis of terpenoids.

Biological Functions

1. Role in Isoprenoid Biosynthesis:

AGPPS serves as a precursor in the mevalonate pathway, which is crucial for the production of isoprenoids. Isoprenoids are vital for various cellular functions, including membrane integrity, signaling, and post-translational modifications of proteins. The compound is involved in the synthesis of both sterol and non-sterol compounds .

2. Enzymatic Reactions:

AGPPS acts as a substrate in several enzymatic reactions:

- Prenyltransferases: These enzymes catalyze the transfer of geranyl groups to various acceptors, facilitating the formation of larger isoprenoid structures.

- Rab GGTase Assay: AGPPS is utilized in biochemical assays to study Rab GGTase activity, which is crucial for protein prenylation and membrane localization .

Case Studies and Experimental Evidence

Case Study 1: Cancer Research

A study explored the effects of AGPPS on melanoma cell lines in an angiogenesis model. The incorporation of AGPPS was shown to reverse the inhibitory effects of lovastatin on cell proliferation, suggesting its potential role in cancer therapy by modulating lipid metabolism pathways .

Case Study 2: MicroRNA Interaction

Research indicated that microRNA-874 can inhibit phosphomevalonate kinase (PMVK), leading to decreased levels of geranylgeranyl pyrophosphate (GGPP). Supplementation with AGPPS restored GGPP levels, demonstrating its importance in regulating apoptosis pathways in cancer cells .

Case Study 3: In Vitro Assays

In vitro studies have demonstrated that AGPPS can enhance the activity of certain enzymes involved in terpene biosynthesis, contributing to increased production yields of valuable terpenoids. This has implications for metabolic engineering applications aimed at improving isoprenoid production in microbial systems .

Data Summary

| Study | Findings | Implications |

|---|---|---|

| Cancer Research | AGPPS reverses lovastatin effects on melanoma cells | Potential therapeutic applications |

| MicroRNA Interaction | AGPPS supplementation restores GGPP levels affected by miR-874 | Insights into cancer treatment mechanisms |

| In Vitro Assays | Enhances enzyme activity for terpene biosynthesis | Applications in metabolic engineering |

特性

IUPAC Name |

azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3/b10-7+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHQLWOKXNHSSJ-ICWQEWPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H29N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575967 | |

| Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116057-55-7 | |

| Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。